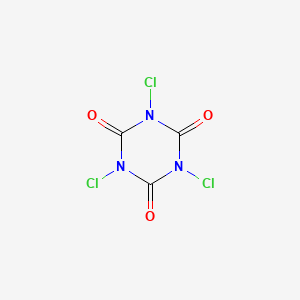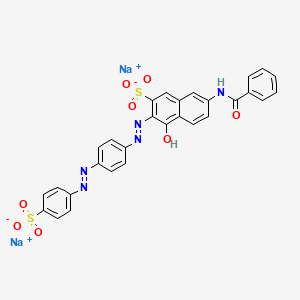
Direct red 81
Vue d'ensemble
Description
Direct Red 81 is a diazo dye with a very high water solubility . The dye adsorption efficiency of Direct Red 81 is increased by increasing the adsorbent dose and adsorption time . It has a molecular weight of 675.60 and a formula of C29H19N5Na2O8S2 .
Molecular Structure Analysis
The molecular structure of Direct Red 81 is given by the formula C29H19N5Na2O8S2 . Its average mass is 675.599 Da and its monoisotopic mass is 675.047058 Da .
Chemical Reactions Analysis
Direct Red 81 has been observed to undergo reactions with zero-valent iron nanoparticles . Another study discusses the effect of copper-phenanthroline complexes on Direct Red 81 . The color intensity of Direct Red 81 was found to reduce under specific conditions, probably due to a coordination phenomenon between Direct Red 81 and the copper-phenanthroline complex .
Physical And Chemical Properties Analysis
Direct Red 81 is a diazo dye with a very high water solubility . It has a molecular weight of 675.60 and a formula of C29H19N5Na2O8S2 . The average mass is 675.599 Da and the monoisotopic mass is 675.047058 Da .
Applications De Recherche Scientifique
1. Decontamination of Polluted Water
- Methods of Application: A magnetic Zn MOF composite material was synthesized and characterized using various techniques such as X-ray diffraction (XRD), field emission transmission electron microscopy (FETEM), Fourier-transform infrared spectroscopy (FTIR), etc. The adsorption profile of DR81 anionic dye onto the prepared magnetic MOF was investigated with various processing parameters such as contact time, dosage, and initial dye concentrations .
- Results or Outcomes: The optimum dosage from the fabricated magnetic Zn MOF for decontamination of DR81 was 1.0 g l −1 at pH = 7 after 30 min. The maximum Langmuir monolayer adsorption capacity of the DR81 decontamination via the synthesized magnetic MOF was recorded 67.35 mg g −1 .
2. Anionic Dye Decontamination
- Summary of Application: A cost-effective powdered Zn L -aspartic acid bio-metal organic framework (Zn L -Asp bio-MOF) was reported as an efficient adsorbent for Direct Red 81 (DR-81) as an anionic organic dye .
- Methods of Application: The prepared bio-MOF was characterized using Fourier-transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), scanning electron microscopy (SEM), field emission transmission electron microscopy (FETEM), surface area analysis (BET), and thermal gravimetrical analysis (TGA) .
- Results or Outcomes: The optimum dosage from the Zn L -Asp bio-MOF was 1.0 g L −1 at pH = 7 for 95.3% adsorption of 10 ppm DR-81 after 45 min. The adsorption data proved that Zn L -Asp bio-MOF is an effective adsorbent for DR-81 from aqueous solutions with high stability and recycling ability for eight cycles, as well as the easy regeneration of the sorbent .
3. Copper(II)-Phenanthroline System
- Summary of Application: The Cu-Phen/DR81 system was investigated for the detection of copper (II) and its molecular environment .
- Methods of Application: The system was investigated using UV-vis spectroscopy, Cu-Phen speciation and Electron Paramagnetic Resonance (EPR) spectroscopy .
- Results or Outcomes: This study should contribute to the development of new wastewater treatments in the paper and textile industries as well as that of deinked pulp bleaching .
4. Copper(II)-Phenanthroline System
- Summary of Application: The Cu-Phen/DR81 system was investigated for the detection of copper (II) and its molecular environment .
- Methods of Application: The system was investigated using UV-vis spectroscopy, Cu-Phen speciation and Electron Paramagnetic Resonance (EPR) spectroscopy .
- Results or Outcomes: This study should contribute to the development of new wastewater treatments in the paper and textile industries as well as that of deinked pulp bleaching .
5. Magnetic Graphene Oxide Coated with Polyethylenimine
- Summary of Application: A magnetic graphene oxide coated with branched-polyethylenimine (PEI/MGO) nanocomposite was used as an adsorbent for the removal of Direct Red 81 from aqueous solution .
- Methods of Application: The physicochemical properties of PEI/MGO were analyzed via FTIR, XRD, FE-SEM, EDS, VSM, TGA, and BET methods .
- Results or Outcomes: The maximum adsorption capacity of PEI/MGO for DR 81 at pH 3.0 and 328 K was calculated to be 284.3 mg g −1 .
6. Iron Nanoparticles
- Summary of Application: Iron nanoparticles were used for the adsorption of Direct Red 81 .
- Methods of Application: The applied sputter voltage was 1.2–1.6 kV with a JOEL 35CF (Japan) SEM operating at 20 keV to obtain electron images .
- Results or Outcomes: The results of this study are not available in the source .
4. Copper(II)-Phenanthroline System
- Summary of Application: The Cu-Phen/DR81 system was investigated for the detection of copper (II) and its molecular environment .
- Methods of Application: The system was investigated using UV-vis spectroscopy, Cu-Phen speciation and Electron Paramagnetic Resonance (EPR) spectroscopy .
- Results or Outcomes: This study should contribute to the development of new wastewater treatments in the paper and textile industries as well as that of deinked pulp bleaching .
5. Magnetic Graphene Oxide Coated with Polyethylenimine
- Summary of Application: A magnetic graphene oxide coated with branched-polyethylenimine (PEI/MGO) nanocomposite was used as an adsorbent for the removal of Direct Red 81 from aqueous solution .
- Methods of Application: The physicochemical properties of PEI/MGO were analyzed via FTIR, XRD, FE-SEM, EDS, VSM, TGA, and BET methods .
- Results or Outcomes: The maximum adsorption capacity of PEI/MGO for DR 81 at pH 3.0 and 328 K was calculated to be 284.3 mg g −1 .
6. Iron Nanoparticles
- Summary of Application: Iron nanoparticles were used for the adsorption of Direct Red 81 .
- Methods of Application: The applied sputter voltage was 1.2–1.6 kV with a JOEL 35CF (Japan) SEM operating at 20 keV to obtain electron images .
- Results or Outcomes: The results of this study are not available in the source .
Orientations Futures
Propriétés
IUPAC Name |
disodium;7-benzamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N5O8S2.2Na/c35-28-25-15-12-23(30-29(36)18-4-2-1-3-5-18)16-19(25)17-26(44(40,41)42)27(28)34-33-21-8-6-20(7-9-21)31-32-22-10-13-24(14-11-22)43(37,38)39;;/h1-17,35H,(H,30,36)(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUQRRYHIHJMPB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19N5Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041726 | |
| Record name | C.I. Direct Red 81 disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
675.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Direct red 81 | |
CAS RN |
2610-11-9, 83221-50-5 | |
| Record name | Solaminrot 4B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002610119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(Benzoylamino)-4-hydroxy-3-((4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083221505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-3-[2-[4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Direct Red 81 disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 7-benzamido-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-(benzoylamino)-4-hydroxy-3-[[4-[(4-sulphophenyl)azo]phenyl]azo]naphthalene-2-sulphonic acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.913 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIRECT RED 81 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E49Q56PNB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



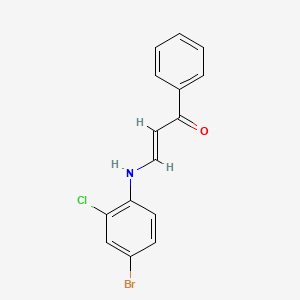
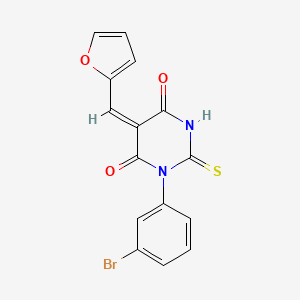
![[4-(3,5-Dichlorophenyl)-3,5-dihydroxyphenyl]-phenylmethanone](/img/structure/B1681835.png)
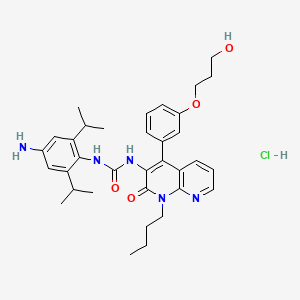
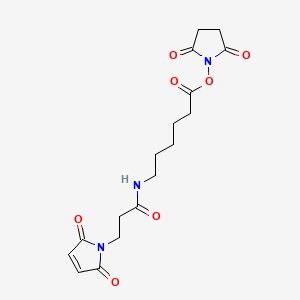
![ethyl 2-[(4-methylpiperazine-1-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1681840.png)
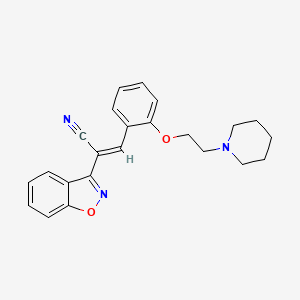
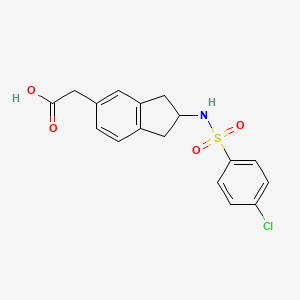
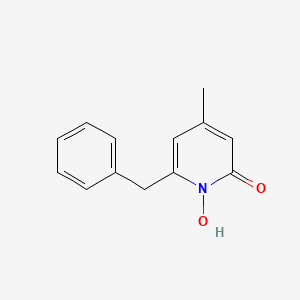
![(2S)-4-[(2R)-9-[(5S)-5-[(4S)-1,4-dihydroxy-4-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1681847.png)
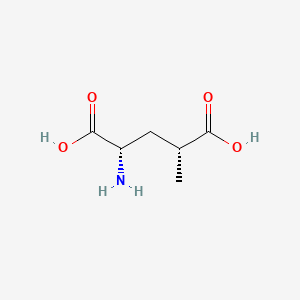
![8-(4-aminophenyl)-5-methyl-N-propyl-5H-[1,3]dioxolo[4,5-g]phthalazine-6-carboxamide](/img/structure/B1681849.png)
![5-((2-(Diethylamino)ethyl)amino)-8-hydroxy-6H-imidazo[4,5,1-de]acridin-6-one](/img/structure/B1681850.png)
